The tripeptide derivative N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, commonly referred to as Boc-Met-Leu-Phe-OH, is structurally related to chemotactic antagonist agents. These agents are significant in the study of immune responses and molecular signaling due to their role in cell chemotaxis. The research on such peptides provides insights into their conformational properties and potential applications in various fields, including medicinal chemistry and biochemistry1.
The detailed study of Boc-Met-Leu-Phe-OH and its analogs has implications across multiple fields. In medicinal chemistry, understanding the conformation and binding modes of these peptides can lead to the development of new drugs that modulate immune responses or target specific enzymes. For instance, the two-metal ion mechanism elucidated in the study of blLAP can inform the design of enzyme inhibitors that mimic transition states2. In biochemistry, the conformational properties of peptides like Boc-Met-Leu-Phe-OH are essential for understanding protein folding and stability, which are fundamental aspects of cellular function and disease. The research on these peptides also contributes to the field of structural biology, where the data obtained from crystallography can be used to model protein-ligand interactions and predict the behavior of similar molecules in biological systems1.
Boc-Met-Leu-Phe-OH is derived from the natural peptide formyl-Met-Leu-Phe, which is known for its chemotactic properties. The compound's CAS number is 67247-12-5, and it has a molecular formula of C25H39N3O6S, with a molecular weight of 509.67 g/mol . This peptide is primarily utilized in biochemical research and drug discovery, particularly in the fields of organic chemistry and molecular biology.
The synthesis of Boc-Met-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. The process generally follows these steps:
The purity of the final product can be assessed using high-performance liquid chromatography (HPLC), with a typical purity requirement of ≥ 95% .
Boc-Met-Leu-Phe-OH features a complex structure characterized by its three amino acid residues linked by peptide bonds. The molecular structure can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its interactions with biological receptors .
Boc-Met-Leu-Phe-OH participates in various chemical reactions primarily involving its functional groups:
The antagonist activity against formyl peptide receptor 1 has been quantified, showing an IC50 value of approximately 0.63 µM, indicating its potency in inhibiting receptor-mediated superoxide production .
Boc-Met-Leu-Phe-OH acts primarily as an antagonist at formyl peptide receptor 1. Its mechanism involves:
This mechanism has implications for therapeutic strategies aimed at controlling excessive inflammation .
The physical and chemical properties of Boc-Met-Leu-Phe-OH include:
These properties are crucial for handling and application in laboratory settings .
Boc-Met-Leu-Phe-OH has several scientific applications:
Research continues to explore its efficacy and safety profiles for potential clinical applications .
Boc-Met-Leu-Phe-OH (tert-butoxycarbonyl-methionyl-leucyl-phenylalanine) represents a strategically modified tripeptide that has significantly advanced peptide chemistry and receptor pharmacology. Characterized by its N-terminal Boc protection and C-terminal free acid, this synthetic molecule serves dual roles: as a building block in peptide synthesis and as a critical pharmacological tool for studying innate immune responses. Its design incorporates deliberate structural modifications that enhance stability, facilitate synthetic manipulation, and enable precise interrogation of formyl peptide receptor (FPR) signaling pathways [5] [6].
The systematic IUPAC name for Boc-Met-Leu-Phe-OH is N-[(1S)-1-[[(1S)-1-[(2S)-2-amino-3-(tert-butoxycarbonylamino)-3-oxopropyl]carbamoyl]-3-methylbutyl]carbamoyl]-2-phenylethyl]-β-methylthio-L-alaninamide. Its empirical molecular formula is C₂₅H₃₉N₃O₆S, corresponding to a molecular weight of 509.67 g/mol [2] [3] [6]. The compound is identified by CAS Registry Number 67247-12-5 and typically appears as a white to off-white crystalline solid. It requires storage at -20°C to 0-8°C under anhydrous conditions to prevent deprotection or oxidation [2] [3]. Key physicochemical parameters include:
Table 1: Structural and Physicochemical Properties of Boc-Met-Leu-Phe-OH
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₃₉N₃O₆S | [3] [6] |
Molecular Weight | 509.67 g/mol | [3] [6] |
CAS Registry Number | 67247-12-5 | [3] [6] |
Purity Specifications | ≥95% (HPLC) | [2] [3] |
Storage Conditions | -20°C to 0-8°C, anhydrous, dark | [2] [3] |
PubChem CID | 14655143 | [1] |
The Boc group [(CH₃)₃C-O-C(=O)-] attached to the N-terminal methionine residue serves three primary biochemical functions:
The tripeptide backbone (Met-Leu-Phe) adopts an L-configured stereochemistry at all chiral centers, preserving natural amino acid geometry. Each residue contributes distinct physicochemical properties essential for receptor interaction:
Table 2: Amino Acid Residue Contributions to Structure and Function
Residue | Position | Key Functional Features | Role in Receptor Interaction |
---|---|---|---|
Methionine | 1 (N-terminal) | Thioether group (-SCH₃), Moderate hydrophobicity | Binds hydrophobic subpocket of FPR1 |
Leucine | 2 | β-Branched aliphatic side chain, Conformational constraint | Stabilizes receptor-bound conformation |
Phenylalanine | 3 (C-terminal) | Aromatic benzyl ring, C-terminal carboxylate | π-Stacking; Electrostatic anchoring |
This sequence replicates the core pharmacophore of natural chemotactic peptides while the Boc modification blocks activation mechanisms [4] [5].
Boc-Met-Leu-Phe-OH emerged during the maturation of solid-phase peptide synthesis (SPPS) methodologies. Its development reflects three key advances in peptide chemistry:
Table 3: Milestones in Boc-Protected Peptide Synthesis
Time Period | Technical Advance | Impact on Boc-Met-Leu-Phe-OH Synthesis |
---|---|---|
1960s-1970s | Merrifield’s Boc-SPPS using chloromethyl resins | Enabled first-generation synthesis under harsh conditions (EtOH reflux) |
1980s-1990s | Acidolytic scavengers (EDT, TIS) | Reduced side reactions during TFA cleavage |
2000s-Present | Hybrid Fmoc/Boc strategies | Improved yield and purity (>95% HPLC) [8] |
As a potent FPR antagonist (IC₅₀ = 0.63 μM against fMLF-induced superoxide production), Boc-Met-Leu-Phe-OH has been indispensable for decoding immune cell signaling:
Table 4: Key Findings in FPR Research Using Boc-Met-Leu-Phe-OH
Research Area | Experimental Use | Critical Finding |
---|---|---|
Receptor Antagonism | Inhibition of fMLF-induced superoxide production | IC₅₀ = 0.63 μM in human neutrophils [5] |
Signal Transduction | Blockade of primary granule exocytosis | Confirmed FPR1-specific exocytotic pathway |
Ligand-Receptor Dynamics | Competitive binding assays with ³H-fMLF | Established allosteric modulation mechanisms [4] |
Structural Pharmacology | Comparison with formylated analogs via NMR/X-ray | Identified steric hindrance as key to antagonism [7] [9] |
The molecule remains a prototype for developing peptide-based anti-inflammatory agents targeting dysregulated neutrophil activation in conditions like rheumatoid arthritis and sepsis [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7